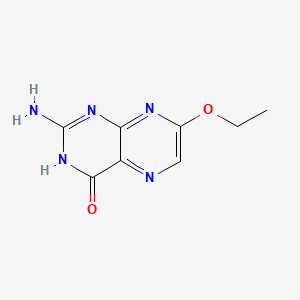

2-amino-7-ethoxy-3H-pteridin-4-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9N5O2 |

|---|---|

Molecular Weight |

207.19 g/mol |

IUPAC Name |

2-amino-7-ethoxy-3H-pteridin-4-one |

InChI |

InChI=1S/C8H9N5O2/c1-2-15-4-3-10-5-6(11-4)12-8(9)13-7(5)14/h3H,2H2,1H3,(H3,9,11,12,13,14) |

InChI Key |

MPRJWDRMJOWRTK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CN=C2C(=O)NC(=NC2=N1)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Synthetic Pathways to the Pteridin-4-one Core

A prevalent and historically significant route to pteridin-4-ones involves the use of appropriately substituted pyrimidine (B1678525) derivatives. This approach leverages the inherent reactivity of diaminopyrimidines to form the fused pyrazine (B50134) ring.

The Isay reaction, a classic method in pteridine (B1203161) synthesis, involves the condensation of a 4,5-diaminopyrimidine (B145471) with a 1,2-dicarbonyl compound. In the context of synthesizing 2-amino-7-ethoxy-3H-pteridin-4-one, a key precursor is 2,5,6-triaminopyrimidin-4(3H)-one. This is reacted with an α-keto ester, specifically an ethyl 2-ethoxy-2-oxoacetate derivative or a related equivalent, which provides the C6 and C7 atoms of the pteridine ring, along with the 7-ethoxy substituent.

The condensation typically proceeds by initial nucleophilic attack of the more reactive 5-amino group of the pyrimidine onto one of the carbonyl groups of the dicarbonyl compound, followed by intramolecular cyclization and dehydration to form the pyrazine ring. The regioselectivity of the condensation, determining the position of the ethoxy group, is a critical aspect of this synthesis.

| Precursor 1 | Precursor 2 | Product | Reaction Type |

| 2,5,6-Triaminopyrimidin-4(3H)-one | Diethyl 2-oxomalonate | 2-Amino-7-ethoxycarbonyl-3H-pteridin-4-one | Condensation |

| 2,5,6-Triaminopyrimidin-4(3H)-one | Ethyl ethoxyglyoxalate | This compound | Condensation |

An alternative strategy from pyrimidine precursors involves the use of 5-nitrosopyrimidines. For instance, 2,6-diamino-5-nitrosopyrimidin-4(3H)-one can be condensed with compounds containing an active methylene (B1212753) group. The nitroso group acts as an internal oxidant, facilitating the formation of the pyrazine ring. While not a direct route to the 7-ethoxy derivative, this methodology highlights the versatility of pyrimidine precursors in pteridine synthesis.

Building the pteridine scaffold from a pyrazine starting material offers a different retrosynthetic disconnection. A common approach begins with a substituted pyrazine-2,3-dicarbonitrile (B77751) or pyrazine-2,3-dicarboxylate. mit.edu For the synthesis of the target compound, a hypothetical route could involve the elaboration of a pyrazine-2,3-dicarboxamide (B189462) derivative. One of the amide groups could be converted to an amino group, and the other could participate in a cyclization with a one-carbon unit (e.g., guanidine) to form the pyrimidine ring. This would furnish the 2-amino-3H-pteridin-4-one core, with the ethoxy group being introduced at a later stage or being present on the pyrazine precursor.

| Precursor | Key Transformation | Intermediate |

| Pyrazine-2,3-dicarbonitrile mit.edu | Partial hydrolysis and amination | Pyrazine-2-carboxamide-3-amine |

| Quinoxaline | Oxidation | Pyrazine-2,3-dicarboxylic acid |

Beyond the classical approaches, other heterocyclic annulation strategies can be envisioned for the synthesis of the pteridin-4-one core. These might include tandem reactions that form multiple rings in a single pot or cycloaddition reactions. For example, a suitably functionalized pyrimidine could undergo a [4+2] cycloaddition with a reactive dienophile, followed by subsequent transformations to yield the pteridine system. While specific examples leading directly to this compound are not prevalent in the literature, the principles of heterocyclic annulation offer a fertile ground for developing novel synthetic routes. mit.edu

Synthesis from Pyrimidine Precursors

Derivatization Strategies for this compound and Analogues

Once the this compound core is synthesized, further functionalization can be achieved through various derivatization strategies. These modifications can be used to explore the structure-activity relationships of this class of compounds.

The primary sites for derivatization on the this compound molecule are the 2-amino group, the N3 position of the pyrimidine ring, and potentially the pyrazine ring, although the latter is generally less reactive.

Alkylation: Selective N-alkylation can be achieved under controlled conditions. nih.gov Alkylation at the N3 position is a common modification, often accomplished using alkyl halides in the presence of a base. The choice of base and solvent can influence the regioselectivity of the alkylation.

Acylation: The 2-amino group is a primary site for acylation. nih.gov Reaction with acyl chlorides or anhydrides can introduce a variety of acyl groups. The reactivity of the amino group can be modulated by the reaction conditions. In some cases, chemoselective acylation of either the amino or hydroxyl (in the tautomeric form) groups can be achieved by careful selection of catalysts and reaction conditions. nih.gov

| Reaction Type | Reagent | Position of Derivatization |

| Alkylation nih.gov | Alkyl halide | N3 |

| Acylation nih.gov | Acyl chloride/anhydride | 2-Amino group |

Modification at the C-7 Position: Introduction and Transformation of Ethoxy Group Precursors

The introduction of an ethoxy group at the C-7 position of the 2-amino-3H-pteridin-4-one core is a key synthetic step. Direct introduction of an ethoxy group can be challenging, thus multistep sequences involving a precursor are often employed.

One common strategy involves the synthesis of a 7-halopteridine derivative, which can then undergo nucleophilic substitution with an alkoxide. For instance, a 7-chloropterin derivative can be reacted with a sodium salt of an alcohol, such as propargyl alcohol, in the presence of sodium hydride to yield the corresponding 7-alkoxy-pterin. mdpi.comresearchgate.net A similar strategy could be envisioned for the synthesis of this compound, where a 7-chloro-2-amino-3H-pteridin-4-one intermediate is treated with sodium ethoxide.

Another approach involves the utilization of a 7-hydroxypteridine precursor. The hydroxyl group can be converted to an ethoxy group through a Williamson ether synthesis, reacting the 7-hydroxy derivative with an ethyl halide in the presence of a base. For example, the synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin involves the methylation of the corresponding 7-hydroxycoumarin using dimethyl sulfate (B86663) and potassium carbonate. nih.gov This methodology could be adapted for the ethylation of 2-amino-7-hydroxy-3H-pteridin-4-one.

Furthermore, the synthesis of highly functionalized 5-amino-6-ethoxy-2-alkylpyrimidine-4-carbonitriles has been achieved by refluxing N-(2-ammonio-1,2-dicyanovinyl)alkylamide chloride in ethanol, suggesting that under certain conditions, an ethoxy group can be incorporated during the ring formation process. rsc.org

Substitution at Ring Nitrogens

The pteridine ring system possesses multiple nitrogen atoms that can potentially undergo substitution reactions, most notably N-alkylation. The reactivity of these nitrogens is influenced by the electronic nature of the ring and the substituents present. In the case of 2-amino-3H-pteridin-4-one, the nitrogen atoms at positions 1, 3, and 8 are potential sites for alkylation.

The N-alkylation of related heterocyclic systems, such as 2-pyridones, has been studied, where a mixture of N- and O-alkylation products is often observed. nih.gov Selective N-alkylation can be challenging and often requires specific reaction conditions or protecting group strategies. For instance, the N-alkylation of 2-aminothiophenes has been accomplished under mild conditions using cesium carbonate and tetrabutylammonium (B224687) iodide in DMF. nih.gov Such conditions could potentially be adapted for the N-alkylation of this compound.

Attempted N-alkylation of 2-azidobenzamide with various alkyl halides has been shown to yield a mixture of benzotriazinones and quinazolinones, indicating that the reaction outcome can be complex and dependent on the nature of the alkylating agent and the substrate. nih.gov

Nucleophilic Substitution at Ring Carbons

The pteridine ring is an electron-deficient system, making its carbon atoms susceptible to nucleophilic attack. nih.gov This is particularly true for positions that are activated by electron-withdrawing groups. In this compound, the carbon atoms of the pyrazine ring are potential sites for nucleophilic substitution.

Nucleophilic aromatic substitution (SNAr) is a common reaction for such electron-deficient heterocycles. libretexts.orgslideshare.net The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile adds to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group. libretexts.org The presence of electron-withdrawing groups ortho or para to the leaving group facilitates this reaction by stabilizing the negative charge of the intermediate. libretexts.org

In the context of pteridines, nucleophilic addition reactions have been observed. For example, pteridine-2-thiol (B1628156) and 2-(methylthio)pteridine have been shown to react with various nucleophiles, such as sodium bisulfite and dimedone, across the 3,4-double bond. rsc.org Furthermore, the methylsulfonyl group in 7-acyl-2-methylsulfonyl-4-aminopteridines can be readily displaced by various nucleophiles, including amines and alcohols. researchgate.net

Organometallic Coupling Reactions (e.g., Negishi Coupling)

Organometallic cross-coupling reactions, such as the Negishi coupling, are powerful tools for the formation of carbon-carbon bonds and have been applied to the synthesis of complex heterocyclic molecules. The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate in the presence of a nickel or palladium catalyst. orgsyn.org

This reaction has been successfully employed for the coupling of heteroaryl halides, demonstrating its utility in the synthesis of functionalized heterocycles. For example, the Negishi coupling of pyridyl halides has been used to prepare bipyridines and other substituted pyridines. orgsyn.org The reaction generally shows good tolerance for various functional groups. orgsyn.org

Side-Chain Elaboration and Extension Reactions

Once a functional group is introduced at a specific position, such as the ethoxy group at C-7, further modifications can be carried out through side-chain elaboration and extension reactions. These reactions allow for the diversification of the lead compound and the exploration of structure-activity relationships.

For instance, if a precursor to the ethoxy group, such as a hydroxymethyl group, is present at the C-7 position, it can be subjected to various transformations. The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, which can then be further functionalized. For example, 7-carboxy pterin (B48896) has been shown to be a good inhibitor of the ricin A chain. nih.gov

Acyl Radical Insertion for Functionalization

A direct method for the functionalization of the pterin ring is through acyl radical insertion. This reaction allows for the direct and regiospecific introduction of acyl groups at the C-7 position of the pterin scaffold. nih.gov The reaction typically involves the generation of an acyl radical from an aldehyde or an α-keto ester, which then adds to the electron-deficient pterin ring. nih.gov

This method offers a significant advantage as it avoids the need for pre-functionalization of the pterin ring with a leaving group. The reaction has been shown to be highly regioselective for the 7-isomer, and the products can often be isolated by simple filtration. nih.gov This approach has been used to synthesize a variety of 7-acylpterin analogs, demonstrating its utility in the rapid generation of pterin libraries.

| Reagent | Product | Yield (%) |

| 7-methoxycarbonyl-pterin | 7-carbamoyl-pterin (in ammonia (B1221849) saturated methanol) | Not specified |

| 7-carboxy pterin | - | - |

| 7-propionyl-pterin | - | - |

| 7-acetyl-pterin | - | - |

| 7-(p-methoxybenzyl)-pterin | - | - |

| Table 1: Examples of 7-substituted pterins prepared or used in studies. nih.gov |

Reactivity and Reaction Mechanisms

The reactivity of this compound is largely dictated by the electron-deficient nature of the pteridine ring system. nih.gov The presence of four nitrogen atoms in the bicyclic structure leads to a significant decrease in aromaticity, making the ring susceptible to nucleophilic attack. nih.gov

The reactions discussed in the preceding sections can be understood in the context of this electronic property. Nucleophilic substitution at the ring carbons, for example, proceeds via an addition-elimination mechanism, where the electron-withdrawing character of the pteridine ring stabilizes the intermediate Meisenheimer complex. libretexts.org The rate of this reaction is influenced by the nature of the nucleophile, the leaving group, and the substituents on the pteridine ring.

The regioselectivity of reactions is also a key aspect of pteridine chemistry. In the case of acyl radical insertion, the reaction occurs preferentially at the C-7 position. nih.gov This regioselectivity can be attributed to the electronic distribution within the pterin molecule.

The mechanisms of organometallic coupling reactions, such as the Negishi coupling, involve a catalytic cycle with steps of oxidative addition, transmetalation, and reductive elimination. orgsyn.org The success of these reactions on a pteridine scaffold would depend on the ability of the pteridine derivative to participate in these steps without undergoing undesired side reactions.

Photochemical Reactivity

Detailed studies specifically documenting the photochemical reactivity of this compound are not extensively available in the public domain. However, the general photochemistry of pteridine derivatives suggests that they can undergo a variety of reactions upon exposure to light. These reactions are often dependent on the solvent, the presence of oxygen, and the specific substituents on the pteridine ring. For many pterins, irradiation with UV light can lead to the formation of radical species or photooxidation products. The nature of the substituent at the 7-position, in this case, an ethoxy group, would be expected to influence the electron distribution in the pyrazine ring and, consequently, its photochemical behavior. Further empirical research is required to fully elucidate the specific photochemical pathways of this compound.

Oxidation Studies (e.g., by Xanthine (B1682287) Oxidase)

The oxidation of pteridine derivatives by the enzyme xanthine oxidase is a well-documented area of research. Xanthine oxidase, a molybdenum-containing enzyme, is known to catalyze the hydroxylation of a wide range of heterocyclic compounds, including pteridines. wikipedia.orgnih.govnih.gov This enzyme plays a crucial role in the metabolic pathway of purines, converting hypoxanthine (B114508) to xanthine and then to uric acid. wikipedia.org

Studies on various pteridine substrates have shown that the enzyme can hydroxylate the pteridine ring at different positions. For instance, 2-aminopteridine and its 4- and 7-hydroxy derivatives are efficiently oxidized by rat liver xanthine oxidase. scispace.com Specifically, both aldehyde oxidase and xanthine oxidase can catalyze the oxidation of 2-amino-6,7-disubstituted pteridines to their corresponding 4-hydroxy derivatives. scispace.com

The proposed general mechanism for xanthine oxidase catalysis involves the nucleophilic attack of a hydroxyl group from the molybdenum cofactor onto an electron-deficient carbon atom of the substrate. nih.gov For this compound, the C2 and C4 positions are potential sites of oxidation.

Table 1: Oxidation of Pteridine Derivatives by Xanthine Oxidase

| Substrate | Enzyme Source | Product(s) | Reference |

| 2-Aminopteridine | Rat Liver Xanthine Oxidase | 2-Amino-4,7-dihydroxypteridine | scispace.com |

| 2-Amino-6,7-disubstituted pteridines | Aldehyde Oxidase and Xanthine Oxidase | Corresponding 4-hydroxy derivatives | scispace.com |

| 7-(p-X-phenyl)pteridin-4-ones | Bovine Milk Xanthine Oxidase | 7-(p-X-phenyl)lumazines | scispace.com |

It is important to note that the substrate specificity and reaction rates can vary significantly depending on the source of the xanthine oxidase and the specific reaction conditions.

Ring Transformation Reactions

Information specifically concerning the ring transformation reactions of this compound is scarce. However, the pteridine ring system is known to undergo various rearrangement and transformation reactions under specific conditions, often leading to the formation of other heterocyclic systems. These transformations can be initiated by chemical reagents or physical conditions such as heat or light. The stability of the pteridine ring and the nature of its substituents are critical factors in determining the feasibility and outcome of such reactions. Further investigation is needed to explore the potential ring transformation pathways for this particular compound.

Mechanisms of Nucleophilic Additions

Nucleophilic addition is a fundamental reaction type for pteridines due to the electron-deficient nature of the pyrazine ring. The carbon atoms of the C=N bonds in the pteridine nucleus are electrophilic and susceptible to attack by nucleophiles. The general mechanism of nucleophilic addition to a carbon-heteroatom double bond involves the attack of the nucleophile on the electrophilic carbon, leading to the formation of a new single bond and the breaking of the pi bond. wikipedia.org

In the context of this compound, the C6 and C7 positions are potential sites for nucleophilic attack. The presence of the electron-donating amino group at C2 and the ethoxy group at C7 will modulate the electrophilicity of these positions. Nucleophilic addition reactions can be either reversible or irreversible, depending on the nature of the nucleophile and the stability of the resulting adduct. masterorganicchemistry.com Stronger nucleophiles tend to lead to irreversible additions, while weaker nucleophiles may result in reversible reactions. youtube.com

The study of nucleophilic addition reactions is crucial for understanding the chemical reactivity of pteridines and for the synthesis of novel derivatives with potential biological activities. However, specific studies detailing the mechanisms of nucleophilic additions to this compound are not prominently reported in the literature, representing an area for future research.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds, providing detailed information about the chemical environment of individual atoms.

One-dimensional NMR techniques provide fundamental information about the number and types of atoms present in a molecule.

¹H NMR: The proton NMR spectrum of the parent pterin (B48896) in DMSO-d₆ shows signals for the protons on the pteridine (B1203161) ring. nih.gov For 2-amino-7-ethoxy-3H-pteridin-4-one, the spectrum would be expected to show additional signals corresponding to the ethoxy group: a triplet for the methyl protons (-CH₃) and a quartet for the methylene (B1212753) protons (-OCH₂-). The proton at the C6 position would likely appear as a singlet, and its chemical shift would be influenced by the neighboring electron-donating ethoxy group at C7.

¹³C NMR: The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. While specific data for the 7-ethoxy derivative is scarce, the spectrum of pterin has been studied. researchgate.net The introduction of the ethoxy group would result in two additional signals for the methyl and methylene carbons. The chemical shift of the C7 carbon would be significantly shifted downfield due to the direct attachment of the oxygen atom.

¹⁵N NMR: Nitrogen-15 NMR is a powerful tool for probing the electronic environment of nitrogen atoms within the pteridine core. Although less common than ¹H and ¹³C NMR, it can provide valuable data on the tautomeric forms and protonation states of the molecule. Specific ¹⁵N NMR data for this compound is not readily available.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the Ethoxy Group in this compound

| Group | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

|---|---|---|

| -OCH₂- | ~4.0 - 4.5 (quartet) | ~60 - 70 |

Two-dimensional NMR techniques are instrumental in establishing connectivity between atoms, which is crucial for assigning signals in complex molecules.

COSY (Correlation Spectroscopy): A COSY experiment on this compound would show a clear correlation between the methylene protons and the methyl protons of the ethoxy group, confirming their scalar coupling.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the directly attached carbon signals. It would definitively link the proton signals of the ethoxy group to their corresponding carbon signals. For the pteridine ring, it would connect the C6-H proton to the C6 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is used to trace longer-range couplings (typically 2-3 bonds). This would be particularly useful in confirming the position of the ethoxy group. Correlations would be expected between the methylene protons of the ethoxy group and the C7 and potentially the C6 and C8a carbons of the pteridine ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of a compound. For this compound (C₈H₉N₅O₂), the expected exact mass would be calculated and compared to the measured mass to confirm the elemental composition with a high degree of confidence.

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for analyzing mixtures and confirming the presence and structure of target compounds. In the context of this compound, LC-MS would be used to purify the compound and then obtain its mass spectrum, confirming its molecular weight. The fragmentation pattern observed in the mass spectrum can also provide structural information.

Table 2: Mass Spectrometry Data for this compound

| Technique | Measurement | Value |

|---|---|---|

| Molecular Formula | - | C₈H₉N₅O₂ |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its functional groups. The IR spectrum of this compound would exhibit characteristic absorption bands.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (amine and amide) | Stretching | 3100 - 3500 |

| C-H (aromatic/aliphatic) | Stretching | 2850 - 3100 |

| C=O (amide) | Stretching | ~1650 - 1700 |

| C=N, C=C (ring) | Stretching | ~1500 - 1650 |

The presence of a strong band around 1650-1700 cm⁻¹ would be indicative of the carbonyl group at the C4 position. The N-H stretching vibrations of the amino group and the amide would appear in the region of 3100-3500 cm⁻¹. The C-O stretching of the ethoxy group would be expected in the fingerprint region.

X-ray Crystallography for Solid-State Structure Determination

The precise three-dimensional arrangement of atoms and molecules in the solid state is definitively determined by X-ray crystallography. While specific crystallographic data for this compound is not readily found in the surveyed literature, the analysis of closely related pteridine compounds provides significant insight into the expected structural characteristics. Isoxanthopterin (B600526), the parent compound lacking the 7-ethoxy group, has been subject to crystallographic studies which reveal key features of the pteridine core.

The crystal structure of isoxanthopterin is characterized by planar arrays of molecules extensively linked by hydrogen bonds. This hydrogen-bonding network is a defining feature of the solid-state structure of many pteridine derivatives. These interactions dictate the molecular packing and are responsible for the formation of layered structures. In some biological systems, such as the reflective optics in the eyes of certain crustaceans, the specific crystal structure of isoxanthopterin, with its extended hydrogen-bonded layers, results in an exceptionally high refractive index, making it an ideal biological reflecting material. pnas.org

The determination of a crystal structure involves the diffraction of X-rays by a single crystal of the compound. The resulting diffraction pattern is then mathematically analyzed to produce a three-dimensional model of the electron density, from which the positions of the individual atoms can be inferred. The quality of the structure is assessed by parameters such as the resolution and R-factor. For novel compounds, structure solution may be achieved through methods like direct methods or Patterson synthesis. In cases of studying macromolecules, techniques like isomorphous replacement are employed. yetnet.ch

Below is a representative data table for the crystallographic parameters of isoxanthopterin, which serves as a model for the anticipated solid-state structure of its 7-ethoxy derivative.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.84 |

| b (Å) | 18.35 |

| c (Å) | 9.56 |

| β (°) | 96.5 |

| Volume (ų) | 669.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.77 |

Spectroscopic Investigations of Tautomeric Forms and Isomerism

Pteridine derivatives, including this compound, can exist in different tautomeric forms. Tautomers are isomers of a compound which differ only in the position of a proton and a double bond. For the 2-amino-4-oxo-pteridine core, the most significant tautomerism involves both keto-enol and amino-imino equilibria. The 4-oxo group can tautomerize to a 4-hydroxy (enol) form, and the 2-amino group can tautomerize to a 2-imino form. This results in several possible tautomers, with the predominant forms being the 2-amino-4-oxo, 2-amino-4-hydroxy, 2-imino-4-oxo, and 2-imino-4-hydroxy forms.

The relative stability of these tautomers, and thus their population in a given state, is influenced by factors such as the solvent, temperature, and pH. Spectroscopic techniques are powerful tools for identifying and quantifying the different tautomeric forms present in a sample.

Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹H and ¹³C NMR, is highly effective in distinguishing between tautomers. The chemical shifts of the protons and carbons in the vicinity of the tautomerization sites are sensitive to the change in their chemical environment. For instance, the presence of a hydroxyl proton signal in the ¹H NMR spectrum would be indicative of the enol form, while the chemical shift of the carbon at the 4-position would differ significantly between the keto and enol forms in the ¹³C NMR spectrum.

Ultraviolet-Visible (UV-Vis) spectroscopy is another valuable technique. The different tautomers have distinct electronic structures and, consequently, different absorption spectra. By analyzing the absorption maxima (λ_max) under various conditions, it is possible to infer the predominant tautomeric form. For example, the keto and enol forms will typically exhibit different λ_max values, and the relative intensities of these bands can be used to estimate the equilibrium constant between the tautomers.

Infrared (IR) spectroscopy can also provide evidence for the presence of specific tautomers. The keto form will show a characteristic C=O stretching vibration, while the enol form will exhibit an O-H stretching band. The amino group will have characteristic N-H stretching vibrations that differ from those of an imino group.

The following table summarizes the expected spectroscopic characteristics that could be used to differentiate between the major tautomeric forms of this compound.

| Tautomeric Form | Key ¹H NMR Signals (Expected) | Key ¹³C NMR Signals (Expected) | Key IR Bands (Expected, cm⁻¹) | UV-Vis λ_max (Expected) |

|---|---|---|---|---|

| 2-amino-4-oxo | N-H protons of amino group, absence of O-H proton | C=O signal (~160-170 ppm) | C=O stretch (~1650-1700), N-H stretch (~3100-3500) | Distinct from enol form |

| 2-amino-4-hydroxy | O-H proton signal, N-H protons of amino group | C-OH signal (~150-160 ppm) | O-H stretch (~3200-3600), C=N stretch | Distinct from keto form |

| 2-imino-4-oxo | N-H proton of imino group | C=N signal, C=O signal | C=O stretch, N-H stretch (imino) | Distinct from amino form |

Theoretical and Computational Investigations

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic and structural properties of molecules. For a molecule like 2-amino-7-ethoxy-3H-pteridin-4-one, DFT methods such as B3LYP with an appropriate basis set (e.g., 6-311++G(d,p)) would be utilized to perform a range of calculations.

Geometry Optimization and Electronic Structure Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. This process minimizes the energy of the molecule to find its equilibrium structure. The resulting optimized geometry provides key data on bond lengths, bond angles, and dihedral angles.

For this compound, this analysis would reveal the precise conformation of the ethoxy group relative to the pteridinone core and the planarity of the bicyclic ring system. Analysis of the electronic structure would involve mapping the electron density surface to understand the distribution of charge across the molecule. This would highlight the electron-rich and electron-poor regions, which are crucial for predicting reactivity.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Note: This table is illustrative and not based on actual experimental or computational data.)

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C2-N3 | 1.35 Å |

| C4=O | 1.23 Å | |

| C7-O | 1.36 Å | |

| O-C(ethyl) | 1.43 Å | |

| Bond Angle | N1-C2-N3 | 120.5° |

| C6-C7-C5a | 118.9° |

Frontier Molecular Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy and spatial distribution of these orbitals are fundamental to understanding a molecule's chemical reactivity and electronic transitions.

The HOMO is the orbital from which an electron is most likely to be donated, indicating regions susceptible to electrophilic attack. The LUMO is the orbital to which an electron is most likely to be accepted, indicating regions prone to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and optical properties. A smaller gap suggests higher reactivity. For this compound, the HOMO would likely be distributed over the electron-rich amino group and the pteridinone ring, while the LUMO might be centered on the electron-deficient pyrimidine (B1678525) part of the core.

Table 2: Hypothetical Frontier Orbital Energies for this compound (Note: This table is illustrative and not based on actual computational data.)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.25 |

| LUMO | -1.89 |

Vibrational and Spectroscopic Property Predictions

Quantum chemical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. By calculating these frequencies for the optimized geometry, a theoretical spectrum can be generated. This predicted spectrum can be used to assign the vibrational modes of experimentally obtained spectra, aiding in the structural confirmation of the compound. For this compound, this would involve identifying characteristic vibrational modes such as N-H stretching of the amino group, C=O stretching of the carbonyl group, and C-O-C stretching of the ethoxy group.

Furthermore, Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis), providing insights into the electronic transitions responsible for the molecule's color and photochemical behavior.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time, offering insights into its flexibility and interactions with its environment.

Interactions with Solvents and Other Molecules

MD simulations are exceptionally well-suited for studying intermolecular interactions. By placing the this compound molecule in a simulation box filled with solvent molecules (e.g., water), one can analyze the specific interactions, such as hydrogen bonds, that form between the solute and the solvent. This analysis helps in understanding the molecule's solubility and how the solvent affects its conformation and stability. For instance, the amino and carbonyl groups of the pteridinone ring would be expected to form strong hydrogen bonds with water molecules. These simulations can also be extended to model interactions with other molecules, such as biological macromolecules, to predict binding affinities and modes of interaction.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is pivotal in understanding how a ligand, such as this compound, might interact with a biological target.

Computational docking studies on pteridinone derivatives have been crucial in predicting their binding modes with various biological macromolecules, including enzymes and receptors. mdpi.com For instance, in studies involving pteridinone derivatives as inhibitors of Polo-like kinase 1 (PLK1), a key enzyme in cell cycle regulation, molecular docking has been employed to elucidate the interactions within the enzyme's active site. mdpi.comnih.gov These studies, often utilizing software like AutoDock Vina, help in visualizing how ligands, structurally similar to this compound, position themselves within the binding pocket of a target protein. mdpi.com

Similarly, docking simulations of substituted pteridinones with the N-terminal domain of the RSK2 kinase, another important target in cancer research, have been performed using tools like Schrodinger Glide. nih.gov These simulations reveal potential binding conformations and interactions that are critical for inhibitory activity. nih.gov While specific docking studies on this compound are not extensively documented in publicly available literature, the methodologies applied to its structural analogs provide a robust framework for predicting its binding behavior. The general approach involves preparing the 3D structure of the ligand and the target protein, followed by a search algorithm to find the best-fit orientation of the ligand within the protein's binding site. wjarr.com

The following table summarizes representative software and targets used in docking studies of pteridine (B1203161) derivatives:

| Software Used | Biological Target Example | Key Finding |

| AutoDock Vina | Polo-like kinase 1 (PLK1) | Identification of hydrogen bonds and hydrophobic interactions crucial for inhibitor binding. mdpi.com |

| Schrodinger Glide | RSK2 kinase | Elucidation of binding conformations that inform structure-activity relationships for RSK inhibitors. nih.gov |

| Hyperchem & AutoDock | 7RG7 protein | Evaluation of binding affinities of novel pteridine derivatives. ijfmr.com |

A critical aspect of molecular docking is the detailed analysis of the interactions between the ligand and the protein. These non-covalent interactions are the foundation of molecular recognition and are essential for the stability of the ligand-protein complex. nih.gov For pteridinone derivatives targeting PLK1, studies have identified key amino acid residues that form hydrogen bonds with the inhibitors, such as R136, R57, and Y133. mdpi.comnih.gov Halogen bonds and hydrophobic interactions with residues like L69, L82, and Y139 have also been shown to contribute to the stability of the complex. mdpi.com

These interactions are fundamental in explaining the structure-activity relationships (SAR) observed for a series of compounds. nih.gov The analysis of these interactions helps in understanding why certain structural modifications on the pteridine scaffold lead to enhanced or diminished biological activity. For this compound, it can be hypothesized that the 2-amino group and the 4-oxo group are likely to participate in hydrogen bonding, a common feature for pterin-based molecules. nih.gov The ethoxy group at the 7-position could potentially engage in hydrophobic interactions within the target's binding pocket.

Key types of interactions observed in ligand-protein complexes involving pteridine analogs are detailed in the table below:

| Interaction Type | Description | Example Residues (from related studies) |

| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom and a nearby electronegative atom. nih.gov | R136, R57, Y133 mdpi.comnih.gov |

| Hydrophobic Interactions | The tendency of nonpolar molecules or parts of molecules to aggregate in an aqueous solution. nih.gov | L69, L82, Y139 mdpi.com |

| Halogen Bonds | A non-covalent interaction involving a halogen atom as an electrophilic species. nih.gov | L69 mdpi.com |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. nih.gov | Not explicitly detailed in searches |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.govnih.gov Cheminformatics involves the use of computational methods to analyze chemical data.

A cornerstone of QSAR modeling is the use of chemical descriptors, which are numerical representations of the chemical and physical properties of molecules. jocpr.com These descriptors can be categorized into several types, including constitutional, topological, thermodynamic, and quantum mechanical descriptors. nih.gov For pteridinone derivatives, 3D-QSAR studies have been conducted using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). mdpi.comnih.gov These methods use steric and electrostatic fields as descriptors to build predictive models.

The development of robust QSAR models relies on the careful selection of relevant descriptors. nih.gov In recent years, there has been a move towards using "bioactivity descriptors," which are derived from the known biological properties of molecules, to enrich the chemical representations. nih.govupf.edu While not yet widely applied to pteridine derivatives specifically, this approach holds promise for future studies.

The table below lists some common chemical descriptors used in QSAR studies of heterocyclic compounds:

| Descriptor Type | Description | Example |

| Constitutional | Based on the molecular formula and connectivity. | Molecular Weight, Atom Count |

| Topological | Based on the 2D representation of the molecule. | Wiener Index, Kier & Hall Shape Indices |

| Quantum Mechanical | Derived from quantum chemical calculations. jocpr.com | HOMO/LUMO energies, Dipole Moment jocpr.com |

| 3D-QSAR Fields | Steric and electrostatic fields surrounding the molecule. | CoMFA and CoMSIA fields mdpi.com |

QSAR models serve as powerful tools to explore the structural features that determine the biological interactions of a series of compounds. nih.govnih.gov By analyzing the contribution of different descriptors to the QSAR equation, researchers can identify which structural properties are positively or negatively correlated with the desired biological activity. For instance, in the 3D-QSAR studies of pteridinone derivatives as PLK1 inhibitors, contour maps generated from CoMFA and CoMSIA models highlight regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. mdpi.comnih.gov

These computational models can guide the rational design of new, more potent analogs. nih.gov For this compound, a QSAR model developed for a series of related pteridinones could predict its biological activity and suggest modifications to its structure to enhance its potency. For example, if a model indicates that a larger substituent at the 7-position is beneficial, this would support the presence of the ethoxy group and suggest that even larger groups could be explored. The ultimate goal of these computational models is to reduce the time and cost associated with the discovery and development of new therapeutic agents. nih.gov

Biochemical and Mechanistic Studies

Enzymatic Interactions and Cofactor Analogues

Pteridinone derivatives, due to their structural similarity to endogenous molecules like guanine (B1146940) and pterin (B48896) cofactors, are often investigated for their interactions with enzymes that metabolize these compounds.

Investigation as Substrates for Pteridine-Metabolizing Enzymes (e.g., Xanthine (B1682287) Oxidase, Pteridine (B1203161) Reductase 1)

Xanthine oxidase is a key enzyme in purine (B94841) catabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. It is known to have a broad substrate specificity, acting on various pteridines and other azaheterocycles. The typical site of oxidation on the pteridinone nucleus is the C-2 position. Pteridine reductase 1 (PTR1) is another critical enzyme, particularly in certain protozoa, that reduces pterins and folates to their active tetrahydrofolate forms. It is a member of the short-chain dehydrogenase/reductase (SDR) family and is distinct from dihydrofolate reductase (DHFR).

A review of the scientific literature indicates a lack of specific studies investigating 2-amino-7-ethoxy-3H-pteridin-4-one as a substrate for either xanthine oxidase or pteridine reductase 1. While other pteridinone derivatives, such as 6-phenyl-4(3H)-pteridinone, have been evaluated as substrates for xanthine oxidase, specific kinetic data for the 7-ethoxy variant is not prominently reported.

Studies as Enzyme Inhibitors: Elucidation of Inhibition Mechanisms

The structural similarity of pteridinones to enzyme substrates also makes them candidates for investigation as enzyme inhibitors. Inhibition can occur through various mechanisms, including competitive, non-competitive, or uncompetitive binding. For example, studies on related compounds like 3-methyl-6-phenyl-4(3H)-pteridinone have shown it to be a non-competitive inhibitor of xanthine oxidase. The development of inhibitors for enzymes like PTR1 is a significant area of research for antiparasitic drugs.

Despite the theoretical potential for this compound to act as an enzyme inhibitor, specific research detailing its inhibitory activity against pteridine-metabolizing enzymes and the elucidation of its inhibition mechanism is not available in the reviewed scientific literature.

Roles as Cofactor Analogues in Model Systems

Pteridine derivatives can function as analogues of natural cofactors like tetrahydrobiopterin (B1682763) (BH4), which is essential for the activity of enzymes such as nitric oxide synthases and aromatic amino acid hydroxylases. These analogues can be used in model systems to probe the cofactor binding sites of enzymes and to understand the structural requirements for cofactor activity.

There are no specific studies reported in the scientific literature that investigate the role of this compound as a cofactor analogue in any model systems.

Interactions with Biological Pathways and Macromolecules

Impact on One-Carbon Metabolism Pathways

One-carbon metabolism is a fundamental set of interconnected pathways, including the folate and methionine cycles, that are crucial for the synthesis of nucleotides (purines and thymidine), amino acids, and for providing methyl groups for numerous methylation reactions. The central molecule in this pathway is tetrahydrofolate (THF), a reduced pteridine derivative.

Given the core pteridine structure of this compound, it could theoretically interact with or impact one-carbon metabolism. However, a thorough review of published research reveals no studies that have specifically examined the effect of this compound on one-carbon metabolism pathways.

Binding to Dihydrofolate Reductase (DHFR) and Related Enzymes

Dihydrofolate reductase (DHFR) is a ubiquitous and essential enzyme that catalyzes the reduction of dihydrofolate (DHF) to the biologically active tetrahydrofolate (THF). This reaction is a critical step in the folate pathway and, consequently, in one-carbon metabolism. DHFR can also reduce other pterin-like molecules, such as dihydrobiopterin (BH2), playing a role in recycling the BH4 cofactor. The binding of small molecules to DHFR is a major focus of therapeutic research.

While the pteridinone structure is related to the pteridine ring of folate, specific studies on the binding affinity or inhibitory potential of this compound with dihydrofolate reductase (DHFR) have not been reported in the scientific literature.

A data table of research findings has not been included as specific kinetic, binding, or inhibitory data for the compound this compound were not available in the reviewed scientific literature.

Redox Chemistry in Biological Mimics and Reactive Oxygen Species Generation

The redox behavior of this compound and its analogs is of significant interest due to the redox activity of the pteridine core, which is central to the function of many biological cofactors. Studies in biological mimic systems, which are simplified chemical environments designed to replicate aspects of a biological setting, have provided insights into the potential redox cycling of this compound.

The generation of reactive oxygen species (ROS) is a key aspect of the biological activity of some pteridine derivatives. While specific studies on this compound's direct generation of ROS are not extensively detailed in the provided search results, the general class of pteridines has been shown to participate in reactions that can lead to ROS production. This often involves the transfer of electrons to molecular oxygen, forming superoxide (B77818) radicals, which can then be converted to other ROS like hydrogen peroxide. The ethoxy group at the 7-position is expected to modulate the electron density of the pteridine ring system, thereby influencing its reduction potential and its propensity to engage in redox reactions that generate ROS.

Mechanistic Insights into Cellular Processes at a Molecular Level

At the molecular level, the mechanisms through which this compound exerts its effects on cellular processes are multifaceted. Pteridine derivatives are known to interact with a variety of enzymes, often by mimicking the structure of natural pterin cofactors.

One of the primary mechanisms of action for compounds in this class involves the inhibition of enzymes within the folate pathway, such as dihydrofolate reductase (DHFR). However, this compound and its related compounds can also influence other cellular processes. For instance, they have been investigated for their role in modulating the activity of nitric oxide synthases (NOS), enzymes that produce the signaling molecule nitric oxide from L-arginine. The pteridine ring is a core component of tetrahydrobiopterin (BH4), an essential cofactor for NOS. Synthetic pteridines can act as either agonists or antagonists of NOS activity by competing with BH4 for binding to the enzyme. The specific impact of the 7-ethoxy substituent on this interaction would be a key determinant of its biological effect.

Investigation of Biological Activity at the Cellular Level (Non-Clinical Models)

Cell-Based Assays for Mechanistic Understanding (e.g., enzyme activity in cell lysates, metabolic profiling)

To understand the biological activity of this compound at a cellular level, researchers employ a variety of cell-based assays using non-clinical models. These in vitro experiments provide a controlled environment to dissect the compound's mechanism of action.

Enzyme activity assays using cell lysates are a common approach. For example, the effect of the compound on the activity of key metabolic enzymes can be quantified. This could involve measuring the rate of substrate conversion to product in the presence and absence of this compound.

Metabolic profiling, or metabolomics, is another powerful tool. In this approach, cells are treated with the compound, and then the levels of various metabolites are measured. This can reveal broad changes in cellular metabolism and help to identify the specific pathways that are affected. For instance, an accumulation of a substrate or a depletion of a product in a particular pathway would suggest that an enzyme in that pathway is being targeted by the compound.

Study of Compound Effects on Specific Biochemical Pathways in in vitro models

Building on the data from cell-based assays, further studies focus on the effects of this compound on specific biochemical pathways in in vitro models. These models can range from isolated enzymes to more complex systems like reconstituted pathways in a test tube.

The folate pathway is a primary area of investigation for many pteridine derivatives due to their structural similarity to folic acid. By studying the effect of this compound on enzymes like DHFR and other folate-dependent enzymes, researchers can determine if it disrupts the synthesis of nucleotides and amino acids.

Another important pathway is the biosynthesis and recycling of tetrahydrobiopterin (BH4). As mentioned, BH4 is a critical cofactor for several enzymes, including aromatic amino acid hydroxylases and nitric oxide synthases. By examining the impact of this compound on the enzymes involved in BH4 metabolism, such as GTP cyclohydrolase I and sepiapterin (B94604) reductase, it is possible to understand its potential to disrupt processes like neurotransmitter synthesis and nitric oxide signaling.

The table below summarizes the key enzymes and pathways that are often investigated in relation to pteridine compounds like this compound.

| Enzyme/Pathway | Potential Effect of this compound | In Vitro Model for Study |

| Dihydrofolate Reductase (DHFR) | Inhibition, leading to disruption of nucleotide synthesis. | Isolated enzyme assays, cell culture models. |

| Nitric Oxide Synthases (NOS) | Modulation (inhibition or activation) of nitric oxide production. | Isolated enzyme assays, co-culture systems. |

| Aromatic Amino Acid Hydroxylases | Alteration of neurotransmitter synthesis (e.g., dopamine (B1211576), serotonin). | Reconstituted enzyme systems, neuronal cell lines. |

| GTP Cyclohydrolase I | Inhibition, leading to reduced de novo synthesis of BH4. | Cell-free extracts, transfected cell lines. |

| Sepiapterin Reductase | Inhibition, affecting the BH4 salvage pathway. | Purified enzyme kinetics, cellular thermal shift assays. |

This structured approach, from broad cellular effects to specific enzyme interactions, allows for a comprehensive understanding of the biological activity of this compound in non-clinical settings.

Analytical Methodologies for Research Applications

Development of Chromatographic Methods for Detection and Quantification

Due to the high polarity of pteridines, analytical methods such as ion-pair, ion-exchange, and hydrophilic interaction liquid chromatography (HILIC) are frequently employed. nih.gov In recent years, liquid chromatography coupled to mass spectrometry (LC-MS) has become a primary tool for the analysis of these compounds. nih.govnih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) and LC-MS for Polar Metabolites

Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful separation technique well-suited for polar compounds like pteridines that show little to no retention in more common reversed-phase chromatography. youtube.com HILIC utilizes a polar stationary phase with a high-organic mobile phase, which creates a water-enriched layer on the surface of the stationary phase. youtube.com Polar analytes can partition into this layer and interact with the polar surface, allowing for their effective separation. youtube.com

The coupling of HILIC with tandem mass spectrometry (MS/MS) provides a highly sensitive and specific method for the simultaneous determination of multiple pteridines in biological fluids. nih.gov For instance, a HILIC-MS/MS method was developed for the analysis of 12 polar pteridines in human urine, using a zwitterionic ZIC-HILIC column and gradient elution, achieving a run time of 20 minutes. nih.gov The retention mechanism in HILIC is complex, often involving a mix of hydrophilic partitioning, adsorption, and ion exchange, which is influenced by factors like the mobile phase's organic modifier, buffer pH, and ionic strength. nih.gov A variety of HILIC stationary phases are available, including bare silica, amide, and zwitterionic phases, with zwitterionic columns often providing the strongest retention for pteridines. nih.govchromatographyonline.com

Table 1: Example HILIC-MS/MS Method Parameters for Pteridine (B1203161) Analysis This table illustrates typical parameters used for the analysis of pteridine derivatives, which would be applicable for developing a method for 2-amino-7-ethoxy-3H-pteridin-4-one.

| Parameter | Setting | Source |

| Chromatography System | HPLC or UHPLC | nih.govnih.gov |

| Column | ZIC-HILIC | nih.govnih.gov |

| Mobile Phase | Acetonitrile/Ammonium Acetate Buffer Gradient | nih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) | nih.govnih.gov |

| Ionization Mode | Electrospray Ionization (ESI) | rsc.org |

Method Validation for Complex Research Matrices (e.g., cell culture media, tissue extracts)

The validation of bioanalytical methods is crucial to ensure accurate and reliable results. youtube.com When analyzing pteridines in complex matrices like cell culture media or tissue extracts, method validation must assess parameters such as accuracy, precision, linearity, sensitivity, and matrix effects. youtube.comnih.govnih.gov Matrix effects, where co-eluting endogenous components suppress or enhance the analyte's ionization in the MS source, are a significant challenge in LC-MS/MS analysis. nih.gov

For example, a high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (HPLC-QTOF MS) method was developed and validated to quantify seven intracellular pteridines and monitor 18 others in non-small cell lung cancer A549 cells. nih.gov The validation demonstrated excellent spiked recoveries (84.5–109.4%) and reproducibility (2.1–5.4% RSD). nih.gov Similarly, a method for analyzing pteridines in tomato samples was validated with good linearity (R² > 0.99) and interday precision (RSD < 10%). rsc.org Such validation procedures confirm that the analytical method is fit for its intended purpose in complex research applications. youtube.com Studies have also focused on developing specific extraction procedures for pteridines from plant tissues, highlighting the importance of matrix-specific protocols. nih.gov

Table 2: Key Validation Parameters for Pteridine Analytical Methods Based on validated methods for various pteridines in biological matrices.

| Validation Parameter | Typical Acceptance Criteria | Source |

| Accuracy | 85-115% of nominal concentration (80-120% for LLOQ) | youtube.comnih.gov |

| Precision (RSD) | < 15% (< 20% for LLOQ) | nih.govnih.gov |

| Linearity (R²) | > 0.99 | rsc.org |

| Spiked Recovery | 83.1-116.7% | nih.gov |

| Method Detection Limit | 0.025 - 3.0 µg/L | nih.govresearchgate.net |

Spectroscopic Detection Techniques

Spectroscopic methods are fundamental to the analysis of pteridines, leveraging their inherent photophysical properties for detection and quantification.

Exploitation of Fluorescence Properties for Analytical Probes

A key characteristic of many pteridine derivatives is their native fluorescence, a property that is widely exploited for their sensitive detection. nih.govnih.gov Oxidized pteridines are typically fluorescent, while their reduced forms (dihydro- and tetrahydro-) emit little to no fluorescence. nih.gov This property is the basis for many analytical methods, including HPLC with fluorescence detection (HPLC-FD), which has been a common technique for pteridine analysis. nih.gov

The fluorescence of pteridines is highly sensitive to their environment, making them useful as intrinsic probes. nih.gov For example, fluorescent pteridine nucleoside analogs can be incorporated into oligonucleotides to monitor DNA interactions in real-time. nih.govnih.gov Changes in fluorescence intensity, lifetime, or spectral shifts can provide information on structural changes and binding events. nih.gov The excitation and emission maxima of pteridines are key parameters for their detection; for many common pteridines, maximum fluorescence intensity is achieved with an excitation wavelength of around 360 nm and an emission wavelength near 450 nm. nih.govresearchgate.net

UV-Vis Spectroscopy for Concentration Determination and Reaction Monitoring

UV-Vis spectroscopy is a fundamental analytical technique that can be used for the characterization and concentration determination of pteridines. researchgate.netaipublications.com Pterins, which are derivatives of 2-amino-4-hydroxypteridine, exhibit characteristic absorption spectra in the UV-visible range due to their conjugated heterocyclic ring system. nih.govmdpi.com For instance, a purified pterin (B48896) compound was shown to have a UV absorbance peak at 268 nm. researchgate.net This technique is valuable for basic quantification and for monitoring reactions involving pteridines, as changes in the pteridine structure, such as oxidation state, will lead to shifts in the absorption spectrum. mdpi.com

Application in Metabolomics and Chemical Profiling Studies

The analysis of pteridines is an important aspect of metabolomics, the large-scale study of small molecules within cells, biofluids, or tissues. nih.gov Pteridine profiling can serve as a diagnostic tool for various diseases and provide insights into metabolic pathways. nih.gov For example, dysregulation of pteridine metabolism has been observed in cancer, making these compounds potential biomarkers. nih.gov

Untargeted and targeted metabolomics studies using LC-MS have successfully identified and quantified numerous pteridine derivatives in cell lines and biological fluids. nih.govresearchgate.netbiorxiv.org In one study, a high-throughput HPLC-QTOF MS method enabled the detection of 23 pteridine derivatives in cell lysates, allowing for detailed pteridinic profiling. nih.gov Another study used native metabolomics to identify pteridines as natural ligands for the CutA protein, suggesting a role for these compounds in modulating copper homeostasis. researchgate.netbiorxiv.org These metabolomics approaches are crucial for generating new hypotheses about the physiological and pathological functions of pteridines. nih.gov Functional analysis in metabolomics often involves enrichment analysis to determine if specific metabolic pathways, such as those involving pteridines, are significantly altered under certain conditions. youtube.com

Future Research Directions and Translational Potential Academic Perspective

Design and Synthesis of Novel Pteridinone Derivatives with Tuned Biological Interactions

A primary focus of future research lies in the rational design and synthesis of novel derivatives of the pteridinone core to achieve more potent and selective biological effects. By strategically modifying the functional groups at various positions on the pteridine (B1203161) ring, chemists can fine-tune the molecule's interactions with specific biological targets. For instance, research has shown that introducing different moieties can lead to compounds with potent inhibitory activity against cancer-related proteins like polo-like kinase 1 (PLK1) and bromodomain-containing protein 4 (BRD4). rsc.orgrsc.org

Future work will likely involve:

Exploring Diverse Substituents: The introduction of a wider array of chemical groups, such as sulfonyl moieties or hydrazone functionalities, has already proven effective in generating derivatives with enhanced cytotoxic activity against various cancer cell lines. rsc.orgnih.gov Future efforts will expand this to include other functionalities to probe a wider range of biological targets.

Structure-Activity Relationship (SAR) Studies: Systematic synthesis of a library of analogs and subsequent biological evaluation will be crucial for establishing clear SARs. This will provide a deeper understanding of how specific structural features influence biological activity, guiding the design of more effective compounds.

Dual-Target Inhibitors: A promising strategy is the development of single molecules that can simultaneously inhibit multiple disease-relevant targets. rsc.orgrsc.org This approach can offer improved therapeutic efficacy and potentially overcome drug resistance mechanisms.

Exploration of Pteridinone Scaffolds in Material Science and Sensor Development

While the primary focus for pteridinone scaffolds has been in medicinal chemistry, their unique heterocyclic structure suggests potential applications in material science and sensor technology. The nitrogen-rich pteridine core can participate in hydrogen bonding and metal coordination, properties that are valuable for the development of novel materials.

Potential future research directions include:

Luminescent Materials: Pteridine derivatives can exhibit interesting photophysical properties, including fluorescence. This could be exploited to develop new fluorescent probes for bioimaging or as components of organic light-emitting diodes (OLEDs).

Chemical Sensors: The ability of the pteridinone scaffold to interact with specific ions or molecules could be harnessed to create selective chemical sensors. These sensors could be designed to detect environmental pollutants or biomarkers of disease.

Functional Polymers: Incorporation of pteridinone units into polymer chains could lead to materials with tailored thermal, mechanical, or electronic properties.

It is important to note that this area of research for pteridinone scaffolds is less developed compared to their medicinal applications, representing a significant opportunity for innovation.

Advanced Mechanistic Elucidation of Pteridinone Bioactivity

A deeper understanding of how pteridinone derivatives exert their biological effects at the molecular level is essential for their translation into clinical applications. While initial studies have identified promising anticancer mechanisms, such as the induction of apoptosis and cell cycle arrest, more detailed investigations are required. rsc.orgnih.gov

Future research should focus on:

Target Identification and Validation: For many pteridinone derivatives, the precise molecular targets remain to be definitively identified. Advanced techniques such as chemical proteomics and thermal shift assays can be employed to pinpoint the direct binding partners of these compounds within the cell.

Pathway Analysis: Once the targets are known, comprehensive studies will be needed to elucidate the downstream signaling pathways that are modulated by the compound. This will provide a more complete picture of the compound's mechanism of action.

Resistance Mechanisms: As with any potential therapeutic agent, it is crucial to investigate potential mechanisms of drug resistance. This proactive approach will be vital for the long-term success of pteridinone-based therapies.

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental validation offers a powerful paradigm for accelerating the discovery and optimization of novel pteridinone derivatives. researchgate.netresearchgate.net By leveraging computational tools, researchers can design and screen virtual libraries of compounds, prioritizing those with the highest predicted activity and best pharmacological properties for synthesis and testing. eurekaselect.com

Key aspects of this integrated approach include:

Molecular Docking: This technique can be used to predict the binding mode of pteridinone derivatives to their target proteins, providing insights into the key interactions that drive affinity and selectivity. ijfmr.com

Quantum Mechanical Calculations: These methods can provide a more accurate description of the electronic properties of the molecules, aiding in the design of compounds with improved reactivity and stability. nih.gov

Predictive Modeling: Machine learning and other computational approaches can be used to develop models that predict the biological activity and pharmacokinetic properties of new pteridinone derivatives based on their chemical structure.

This rational design cycle, iterating between computational prediction and experimental feedback, will be instrumental in efficiently navigating the vast chemical space of possible pteridinone analogs. nih.gov

Role as Chemical Probes for Biological System Investigation

High-quality chemical probes are invaluable tools for dissecting complex biological processes. nih.govnih.gov A chemical probe is a small molecule with high potency and selectivity for a specific target, allowing researchers to study the function of that target in cells and organisms. nih.gov Pteridinone derivatives with well-defined mechanisms of action have the potential to serve as excellent chemical probes.

Future applications in this area may include:

Target Validation: A selective pteridinone-based inhibitor can be used to pharmacologically validate the role of a particular protein in a disease process.

Pathway Interrogation: By acutely and reversibly inhibiting a specific protein, these probes can help to unravel the temporal dynamics of signaling pathways.

Phenotypic Screening: Pteridinone-based probes can be used in phenotypic screens to identify new cellular functions associated with their target.

The development of a suite of well-characterized pteridinone probes targeting a range of proteins would be a significant contribution to the broader biomedical research community. nih.gov

Data Tables

Table 1: Examples of Biologically Active Pteridinone Derivatives

| Compound ID | Moiety | Biological Activity Highlights | Reference |

| III4 | Varies | Potent dual inhibitor of PLK1 and BRD4; shows high antiproliferative effects on four cancer cell lines. | rsc.org |

| B2 | Sulfonyl | Potent dual inhibitor of PLK1 and BRD4; exhibits high antiproliferative effects on three cancer cell lines. | rsc.org |

| L19 | Hydrazone | Potent PLK1 inhibitor; demonstrates significant antiproliferative effects on three cancer cell lines. | nih.gov |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-amino-7-ethoxy-3H-pteridin-4-one, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, ethoxy group introduction may require reacting a hydroxyl precursor with ethyl bromide in the presence of a base (e.g., K₂CO₃) under anhydrous conditions, as seen in analogous pteridinone syntheses . Key parameters include temperature control (60–70°C), solvent selection (dry acetone or DMF), and reaction time (8–12 hours). Yield optimization can be monitored via TLC with methanol:DCM (4:6) .

Q. Which spectroscopic and crystallographic techniques are standard for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding (e.g., amino and carbonyl groups) .

- X-ray Crystallography : Resolve crystal structure and hydrogen-bonding networks, as demonstrated for structurally related pteridinones .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula and fragmentation patterns .

Q. How is the compound’s potential biological activity evaluated in preliminary studies?

- Methodological Answer : In vitro assays are used to screen for antimicrobial or anticancer activity. For example:

- Antimicrobial Testing : Disk diffusion or microdilution assays against bacterial/fungal strains, with MIC (minimum inhibitory concentration) determination .

- Cytotoxicity Assays : MTT or SRB assays on cancer cell lines (e.g., HeLa or MCF-7), comparing IC₅₀ values to control compounds .

Advanced Research Questions

Q. How can factorial design optimize reaction parameters for synthesizing this compound?

- Methodological Answer : A 2³ factorial design can systematically test variables like temperature (60°C vs. 80°C), solvent polarity (acetone vs. DMF), and catalyst loading (0.5 vs. 1.0 equiv). Response surface methodology (RSM) identifies interactions between factors, enabling yield maximization while minimizing side products . Statistical tools (e.g., ANOVA) validate significance, ensuring reproducibility .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Conflicting results (e.g., variable IC₅₀ values across studies) require:

- Meta-Analysis : Pool data from multiple studies, adjusting for variables like cell line heterogeneity or assay protocols .

- Theoretical Frameworks : Apply QSAR (quantitative structure-activity relationship) models to correlate substituent effects (e.g., ethoxy vs. methoxy groups) with activity trends .

Q. How can computational modeling complement experimental studies of this compound?

- Methodological Answer :

- Docking Simulations : Predict binding affinity to target enzymes (e.g., dihydrofolate reductase) using AutoDock Vina or Schrödinger .

- Molecular Dynamics (MD) : Simulate solvent interactions and stability of the crystal lattice over 100-ns trajectories .

- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

Q. What advanced techniques address structural ambiguities in this compound derivatives?

- Methodological Answer :

- Synchrotron XRD : Resolve electron density maps for tautomeric forms (e.g., keto-enol equilibria) .

- Solid-State NMR : Differentiate polymorphic forms by analyzing ¹⁵N chemical shifts .

- In Situ IR Spectroscopy : Monitor real-time conformational changes during thermal analysis .

Data Contradiction and Validation

Q. How should researchers validate synthetic purity when discrepancies arise in NMR or HPLC data?

- Methodological Answer :

- Multi-Technique Cross-Validation : Combine ¹H NMR, LC-MS, and elemental analysis to confirm purity >95% .

- Spiking Experiments : Add a known impurity to the sample and compare retention times/chromatographic peaks .

Experimental Design Considerations

Q. What ethical and methodological standards apply to preclinical studies of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.